molecular formula C23H22FN3O3 B10997929 N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B10997929
M. Wt: 407.4 g/mol
InChI Key: YWWMHPNJCQPEAI-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound that features a combination of indole, fluorophenyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the oxazole moiety can contribute to its overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the specific combination of indole, fluorophenyl, and oxazole moieties, which may result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C23H22FN3O3/c1-29-23-12-17(30-27-23)10-11-22(28)26-13-19(15-6-8-16(24)9-7-15)20-14-25-21-5-3-2-4-18(20)21/h2-9,12,14,19,25H,10-11,13H2,1H3,(H,26,28)

InChI Key

YWWMHPNJCQPEAI-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NCC(C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43

Origin of Product

United States

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